(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime
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Overview
Description
(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-b][1,2,4]triazole ring system and an oxime functional group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reagents. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrrolo[1,2-b][1,2,4]triazole ring system may also play a role in stabilizing the compound’s interaction with its targets, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one: Lacks the oxime group, which affects its reactivity and applications.
7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime: Similar structure but without the methyl group, leading to different chemical properties.
Uniqueness
(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime is unique due to the presence of both the oxime and methyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to similar compounds.
Properties
IUPAC Name |
(NE)-N-(5-methyl-5,6-dihydropyrrolo[1,2-b][1,2,4]triazol-7-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-2-5(9-11)6-7-3-8-10(4)6/h3-4,11H,2H2,1H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHGAYXWAOUAGO-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NO)C2=NC=NN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=N\O)/C2=NC=NN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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